molecular formula C20H25BrN6O2 B2511201 7-(4-bromobenzyl)-3-methyl-8-(4-propylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 898428-15-4

7-(4-bromobenzyl)-3-methyl-8-(4-propylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2511201
M. Wt: 461.364
InChI Key: PVOPDUJITMLGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "7-(4-bromobenzyl)-3-methyl-8-(4-propylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione" is a structurally complex molecule that appears to be related to a class of substances that include bromobenzyl and piperazine moieties. These types of compounds have been studied for various applications, including their potential use as designer drugs and as inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV), which is a target for diabetes treatment .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the preparation of bromobenzyl piperazines and the attachment of various substituents to the purine dione core. For instance, a series of bromodimethoxy benzyl piperazines were synthesized and analyzed using techniques such as GC-MS and FT-IR . Similarly, derivatives of 3-methyl-3,7-dihydro-purine-2,6-dione with different substituents have been synthesized and characterized using NMR and ESI MS data . These methods are likely applicable to the synthesis and analysis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using NMR spectroscopy and X-ray crystallography. For example, the crystal structure of a related compound, threo-1-acetyl-3-(alpha-bromobenzyl)-3-methoxypiperazine-2,5-dione, revealed the conformation of the side chain and the planarity of the heterocyclic ring system . Such structural analyses are crucial for understanding the conformation and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the context of their potential as intermediates for further chemical transformations. For instance, the preparation of novel octahydro-1, 5-imino-3-benzazocin-4,7,10-trione derivatives from related piperazine diones indicates the versatility of these compounds in synthetic chemistry . The chemical reactions involving bromobenzyl and piperazine moieties are likely to be influenced by the electronic and steric effects of the substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be inferred from their analytical profiles. Techniques such as GC-MS, FT-IR, and NMR provide information on the mass spectra, infrared spectra, and magnetic resonance properties, respectively. These data are essential for the identification, characterization, and understanding of the physical behavior of the compound under different conditions .

properties

IUPAC Name

7-[(4-bromophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN6O2/c1-3-8-25-9-11-26(12-10-25)19-22-17-16(18(28)23-20(29)24(17)2)27(19)13-14-4-6-15(21)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOPDUJITMLGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)Br)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-bromobenzyl)-3-methyl-8-(4-propylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

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